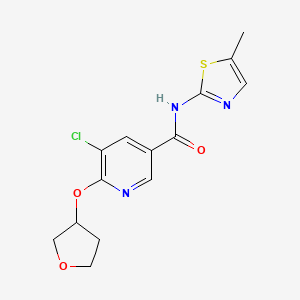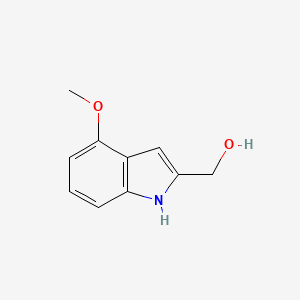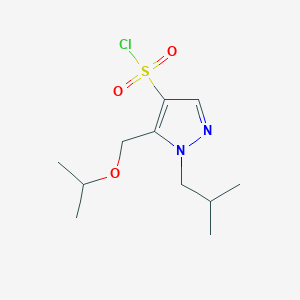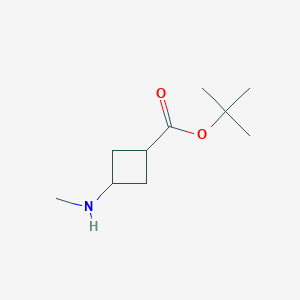![molecular formula C11H11ClN2O2S B2714369 Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 148838-70-4](/img/structure/B2714369.png)
Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is a synthetic organic compound with the molecular formula C({11})H({11})ClN({2})O({2})S It is characterized by a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by functionalization to introduce the chloro and ester groups.
Formation of Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a thiophene derivative, with a nitrogen-containing reagent under acidic or basic conditions.
Esterification: The ester group is typically introduced via esterification reactions, using reagents such as ethanol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thieno[2,3-d]pyrimidine core can participate in oxidation and reduction reactions, altering the oxidation state of sulfur and nitrogen atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN(_{3})) or primary amines, typically under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H({2})) or potassium permanganate (KMnO(_{4})).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH({4})).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or azides.
Oxidation Products: Sulfoxides or sulfones.
Hydrolysis Products: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thieno[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, leading to competitive or non-competitive inhibition of enzyme activity.
Comparaison Avec Des Composés Similaires
Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate can be compared with other thieno[2,3-d]pyrimidine derivatives:
Ethyl 2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate: Lacks the chlorine atom, which may result in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially affecting its physical properties and reactivity.
4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester derivatives.
The unique combination of the chloro and ester groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-4-16-11(15)8-5(2)7-9(12)13-6(3)14-10(7)17-8/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCUXTBJUMPPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(N=C2Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea](/img/structure/B2714287.png)

![2-{[(2-Fluorophenyl)methoxy]methyl}oxirane](/img/structure/B2714291.png)
![1,3-dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine](/img/structure/B2714293.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea](/img/structure/B2714299.png)
![2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)acetamide](/img/structure/B2714300.png)
![3-fluoro-N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2714302.png)
![ETHYL [2,2'-BIPYRIMIDINE]-5-CARBOXYLATE](/img/structure/B2714304.png)
![N-tert-butyl-2-[7,12-dioxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B2714305.png)
![N-(4-acetylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2714306.png)


